3-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the fluoro group and the piperidine moiety. The cyclopropylisoxazole group is then attached through a series of coupling reactions. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or isoxazole moieties.
Reduction: Reduction reactions can occur, especially at the quinazoline core.
Substitution: Various substitution reactions can be performed, such as halogenation or alkylation, to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific compound may exhibit similar activities.
Medicine
In medicine, compounds like 3-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, or antiviral properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its anticancer properties.
6-Fluoroquinoline: Used in the synthesis of various pharmaceuticals.
Cyclopropylisoxazole derivatives: Studied for their antimicrobial activities.
Uniqueness
What sets 3-(1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-12-3-4-15-14(9-12)18(26)25(20(28)22-15)13-5-7-24(8-6-13)19(27)16-10-17(29-23-16)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXWVWOHOUKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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